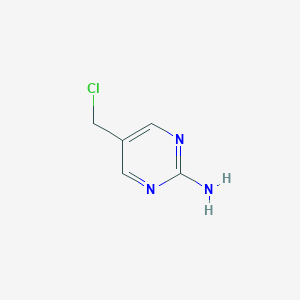

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

Descripción general

Descripción

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride typically involves the chloromethylation of 2-aminopyrimidine. One common method includes the reaction of 2-aminopyrimidine with formaldehyde and hydrochloric acid, resulting in the formation of the desired compound. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The compound is then purified through crystallization or other suitable methods to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Pharmacologically Active Compounds :

- Intermediate in Drug Development : This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting infectious diseases and inflammatory conditions. Its structure allows for further modifications that enhance biological activity .

- Anti-inflammatory Agents : Research indicates that derivatives of pyrimidines, including 2-amino-5-(chloromethyl)pyrimidine hydrochloride, exhibit significant anti-inflammatory effects. These effects are mainly attributed to their ability to inhibit the expression and activity of key inflammatory mediators such as COX-2 .

-

Potential Anticancer Activity :

- Preliminary studies suggest that compounds related to 2-amino-5-(chloromethyl)pyrimidine may possess anticancer properties. For instance, bioassays have indicated that certain pyrimidine derivatives can suppress tumor growth in animal models, although more research is needed to establish definitive effects .

The biological activity of this compound is primarily linked to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could be beneficial for developing treatments for chronic inflammatory diseases .

- Binding Affinities : Interaction studies have revealed that this compound may bind effectively to specific receptors or enzymes, suggesting its utility as a lead compound in drug discovery.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic processes. The molecular targets and pathways involved vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-chloropyrimidine: Similar in structure but lacks the chloromethyl group.

2-Amino-4,6-dichloropyrimidine: Contains additional chlorine atoms, leading to different reactivity and applications.

2-Amino-5-bromomethylpyrimidine: Similar structure with a bromomethyl group instead of chloromethyl.

Uniqueness

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both amino and chloromethyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial fields.

Actividad Biológica

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's unique structure, featuring both amino and chloromethyl functional groups, allows for versatile chemical modifications, making it a valuable candidate in various fields of research.

This compound is synthesized through the chloromethylation of 2-aminopyrimidine using formaldehyde and hydrochloric acid. The reaction conditions are carefully controlled to optimize yield and purity. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, leading to a range of derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses. The exact mechanism remains under investigation but is thought to involve inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, compounds derived from this compound have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 1: COX-2 Inhibition

A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives found that certain derivatives of this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. The IC50 values for these derivatives were reported in the submicromolar range, indicating high potency.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| 2-Amino-5-(chloromethyl)pyrimidine derivative A | 77.01 ± 0.03 | 0.20 ± 0.01 |

| 2-Amino-5-(chloromethyl)pyrimidine derivative B | 75.25 ± 1.10 | 0.18 ± 0.01 |

| Celecoxib | - | 0.17 ± 0.01 |

Study 2: Anticancer Efficacy

In another investigation, a derivative of this compound was tested against multiple cancer cell lines, revealing significant cytotoxicity and induction of apoptosis. Flow cytometry analysis indicated that treatment with this derivative led to a substantial increase in early and late apoptotic cells compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation.

- Receptor Interaction : It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Propiedades

IUPAC Name |

5-(chloromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKSRQOZLANPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633581 | |

| Record name | 5-(Chloromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120747-86-6 | |

| Record name | 5-(Chloromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.